({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate

Catalog No.
S2708821
CAS No.
1794741-87-9
M.F
C18H16F3NO3
M. Wt
351.325
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)meth...

CAS Number

1794741-87-9

Product Name

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3-methylbenzoate

Molecular Formula

C18H16F3NO3

Molecular Weight

351.325

InChI

InChI=1S/C18H16F3NO3/c1-12-5-4-7-13(9-12)17(24)25-11-16(23)22-10-14-6-2-3-8-15(14)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,23)

InChI Key

NPAQMUCLWQOLOF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F

Solubility

not available

Anticancer Agents

Scientific Field: Pharmacology and Oncology

Summary of Application: This compound is utilized in the design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, which are potential Werner-dependent antiproliferative agents. These agents target the Werner (WRN) helicase, which is involved in DNA repair processes, making them effective against certain cancer cell lines.

Methods of Application: The compounds were synthesized through a structural optimization strategy. The anticancer activities were evaluated using the MTT assay against PC3, K562, and HeLa cell lines.

Results: Compounds exhibited inhibitory activity against the cancer cell lines, with IC50 values of 3871.5, 613.6, and 134.7 nM, respectively, showing better antiproliferative activity against K562 cells compared to standard treatments .

Antimicrobial Agents

Scientific Field: Microbiology and Biochemistry

Summary of Application: Derivatives of this compound are synthesized for their potential use as antimicrobial agents. They are tested against various bacterial and fungal strains to assess their effectiveness in combating infectious diseases.

Methods of Application: The derivatives were synthesized by cyclization of 3-[3-(trifluoromethyl)phenyl]acrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride. They were then screened for in vitro antimicrobial activity.

Results: The synthesized 1,3,4-oxadiazole derivatives exhibited moderate to good activity against tested microbial strains, indicating their potential as new antimicrobial agents .

Suzuki Coupling Reactions

Scientific Field: Synthetic Chemistry

Summary of Application: The compound is utilized in Suzuki coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives, which are important in the synthesis of various organic compounds.

Methods of Application: The compound serves as a reagent in Suzuki coupling reactions, which are a type of cross-coupling reaction that forms carbon-carbon bonds.

Results: The reactions typically yield 2-trifluoromethyl aryl or heteroaryl derivatives, which are valuable intermediates in the synthesis of complex organic molecules .

Synthesis of Heterocyclic Compounds via Cyclocondensation

Scientific Field: Organic Chemistry

Summary of Application: The compound is involved in the synthesis of heterocyclic compounds through cyclocondensation reactions, utilizing a trifluoromethyl-containing building block.

Methods of Application: Cyclocondensation reactions are performed using the compound as a building block to introduce the trifluoromethyl group into the heterocyclic framework.

Results: The process leads to the formation of various heterocyclic compounds that are significant in drug development and other chemical industries .

The compound ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate is an organic compound characterized by its complex structure, which includes a trifluoromethyl group and a carbamoyl moiety. Its molecular formula is C18H15F4NO3C_{18}H_{15}F_4NO_3 and it has a molecular weight of approximately 367.32 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a candidate for drug development due to its unique chemical properties and biological activities.

  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Transesterification: The ester bond can be exchanged with another alcohol, producing a different ester.
  • Nucleophilic Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions, which could be useful in further functionalization of the molecule.

These reactions highlight the compound's versatility in organic synthesis and potential for modification to enhance biological activity or tailor properties for specific applications .

Preliminary studies suggest that ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. This compound has been investigated for its potential anti-cancer properties, as well as its ability to modulate metabolic pathways associated with various diseases .

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Trifluoromethylphenyl Group: This can be achieved through electrophilic aromatic substitution reactions using trifluoromethylating agents.
  • Carbamoylation: The introduction of the carbamoyl group can be performed via reaction with isocyanates or carbamates.
  • Esterification: Finally, the methyl benzoate moiety is introduced through esterification reactions with benzoic acid derivatives.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

The applications of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate are diverse:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug discovery, particularly in targeting specific biological pathways.
  • Agricultural Chemistry: The compound may have potential uses as a pesticide or herbicide due to its biological activity against certain pests.
  • Material Science: Its properties could be exploited in developing new materials with specific thermal or mechanical characteristics.

Interaction studies indicate that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic processes. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Studies have shown that modifications to the structure can significantly alter interaction profiles, suggesting that further research could lead to more effective derivatives .

Several compounds share structural similarities with ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate, including:

  • Methyl 2-Amino-3-methylbenzoate
    • Molecular Formula: C10H11NO2C_{10}H_{11}NO_2
    • Notable for its simpler structure and different biological activity profile.
  • Methyl 3-fluoro-4-methylbenzoate
    • Molecular Formula: C10H10FO2C_{10}H_{10}FO_2
    • Exhibits different reactivity due to the presence of a fluorine atom.
  • Methyl 2-[(trifluoromethyl)phenyl]carbamoylamino]benzoate
    • Molecular Formula: C16H14F3NO3C_{16}H_{14}F_3NO_3
    • Similar in structure but varies in substituent positions affecting its biological properties.

Uniqueness

The uniqueness of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate lies in its combination of a trifluoromethyl group with a carbamoyl moiety, which enhances both lipophilicity and potential biological activity compared to similar compounds. This combination allows for targeted interactions within biological systems, making it a valuable candidate for further research in pharmaceuticals and agrochemicals .

XLogP3

3.9

Dates

Modify: 2023-08-16

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